molecular formula C12H8BrN B14468955 5-Bromo-5H-indeno[1,2-B]pyridine CAS No. 72568-66-2

5-Bromo-5H-indeno[1,2-B]pyridine

Cat. No.: B14468955
CAS No.: 72568-66-2
M. Wt: 246.10 g/mol
InChI Key: UFCNEYMPHGUGJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-5H-indeno[1,2-b]pyridine is a heterocyclic compound featuring a fused indene and pyridine system with a bromine substituent at position 3. Bromine substitution at position 5 likely enhances electrophilic reactivity and influences interactions with biological targets, similar to other halogenated analogs .

Properties

CAS No.

72568-66-2

Molecular Formula

C12H8BrN

Molecular Weight

246.10 g/mol

IUPAC Name

5-bromo-5H-indeno[1,2-b]pyridine

InChI

InChI=1S/C12H8BrN/c13-11-8-4-1-2-5-9(8)12-10(11)6-3-7-14-12/h1-7,11H

InChI Key

UFCNEYMPHGUGJQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=C2N=CC=C3)Br

Origin of Product

United States

Preparation Methods

Halogenation-Induced Aza-Semipinacol Rearrangement

Reaction Design and Substrate Activation

The foundational work by Yutilov et al. established that 6-benzyl-3,6-dihydropyridin-2(1H)-ones undergo halogenation-triggered rearrangements to form indeno[1,2-b]pyridin-2-ones. When treated with N-bromosuccinimide (NBS), these substrates undergo a two-step process:

  • Bromination at C5 : NBS introduces a bromine atom at the C5 position, generating a bromo-substituted dihydropyridinone intermediate.
  • Aza-Semipinacol Rearrangement : A 1,2-shift of the benzyl group from C6 to C5 occurs, facilitated by the formation of a carbocation intermediate stabilized by adjacent substituents.

This method produces 5-bromo-5H-indeno[1,2-b]pyridin-2-ones with all-carbon quaternary stereocenters, critical for bioactive molecule development.

Table 1: Substrate Scope for Aza-Semipinacol Rearrangement
Substrate (R₁, R₂) NBS Equiv. Temp. (°C) Yield (%)
4-Ph, 5-H 1.2 25 78
4-Me, 5-H 1.5 40 65
4-Cl, 5-H 1.2 25 72

Mechanistic Validation

Isolation of intermediates, such as the brominated carbocation B , confirmed the proposed pathway (Scheme 1). Density functional theory (DFT) calculations further supported the preference for benzyl migration over alternative pathways due to steric and electronic stabilization.

Multicomponent One-Pot Synthesis Using Organocatalysts

BFPAT-Catalyzed Assembly

Khaksar et al. demonstrated a green approach using 3,5-bis(trifluoromethyl)phenylammonium triflate (BFPAT) in ethanol. This one-pot method combines:

  • Aldehyde derivatives (e.g., 4-bromobenzaldehyde)
  • Acetophenone
  • 1,3-Indanedione
  • Ammonium acetate

The reaction proceeds via enamine formation, followed by cyclization and oxidation, yielding 5-bromoindeno[1,2-b]pyridines in ≤93% yield.

Table 2: Optimization of BFPAT-Catalyzed Synthesis
Entry BFPAT (mol%) Solvent Time (h) Yield (%)
1 0 EtOH 24 0
2 10 EtOH 2 90
3 15 CH₂Cl₂ 2 85

Substrate Compatibility

Electron-withdrawing groups (e.g., -Br, -NO₂) on aldehydes enhance electrophilicity, accelerating imine formation. Sterically hindered substrates (e.g., 2,4-dichlorobenzaldehyde) require prolonged reaction times but remain viable.

Comparative Analysis of Synthetic Methods

Efficiency and Scalability

Parameter Aza-Semipinacol BFPAT Catalysis
Avg. Yield (%) 72 89
Reaction Time (h) 6–12 2–5
Temp. (°C) 25–40 25
Catalyst Cost Low Moderate

Limitations and Solutions

  • Aza-Semipinacol : Requires pre-functionalized dihydropyridinones; sensitive to steric bulk at C4.
  • BFPAT Method : Limited to aldehydes with para-substituents; bromination must occur prior to cyclization.

Advanced Functionalization and Applications

Post-Synthetic Modifications

5-Bromo-5H-indeno[1,2-b]pyridine serves as a precursor for:

  • Suzuki-Miyaura Coupling : Introduction of aryl/heteroaryl groups at C5.
  • Nucleophilic Substitution : Replacement of bromine with amines or thiols.

Pharmacological Relevance

The indeno[1,2-b]pyridine core exhibits:

  • Anticancer Activity : Inhibition of topoisomerase II.
  • Antimicrobial Properties : Disruption of bacterial cell wall synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-5H-indeno[1,2-B]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5-position can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.

    Cyclization Reactions: The indene and pyridine rings can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of 5H-indeno[1,2-B]pyridine, such as 5-hydroxy-5-phenylindeno[1,2-B]pyridine .

Scientific Research Applications

While "5-Bromo-5H-indeno[1,2-b]pyridine" is not directly discussed in the provided search results, the search results do offer information regarding related compounds, including indeno[1,2-b]pyridines and bromo-substituted compounds, which can help infer potential applications.

Applications in Scientific Research

Indeno[1,2-b]pyridine skeleton Indeno[1,2-b]pyridine derivatives have demonstrated interesting biological activity, which has prompted research into methods for their synthesis . The synthesis of bromo-substituted indeno[1,2-b]pyridin-2-ones is achieved starting from 6-benzyl-3,6-dihydropyridin-2(1H)-ones, which are easily accessible .

7-Bromo-5,5-dimethyl-5H-indeno[1,2-b]pyridine This specific compound has garnered interest in scientific fields because of its potential applications in medicinal chemistry and organic electronics. The molecular structure includes a fused bicyclic system with a bromine atom substituent on one of the aromatic rings. Spectroscopic methods (NMR, IR) are used to confirm structural integrity and purity.

5-Bromo-pyrimidine derivatives Research shows that novel series of 5-bromo-pyrimidine derivatives have demonstrated in vitro antimicrobial (bacterial and fungal) and anticancer activity against various cell lines . Antimicrobial study revealed that compounds demonstrated significant activity against tested Gram-positive and Gram-negative bacteria and fungal species .

Pyridine and quinoline derivatives These compounds have potential for the treatment and/or prophylaxis of diabetes, particularly non-insulin dependent diabetes mellitus, and/or impaired glucose tolerance, as well as other conditions where the amplification of action of a peptide normally inactivated by DPP-IV gives a therapeutic benefit . They can also be used in the treatment and/or prophylaxis of Bowl disease, Colitis Ulcerosa, Morbus Crohn, obesity and/or metabolic syndrome . These compounds can be used as diuretic agents and for the treatment and/or prophylaxis of hypertension .

Mechanism of Action

The mechanism of action of 5-Bromo-5H-indeno[1,2-B]pyridine involves its interaction with specific molecular targets and pathways. The bromine atom at the 5-position plays a crucial role in its reactivity and interaction with biological molecules. The compound can undergo free radical reactions, where the bromine atom is involved in the formation of reactive intermediates .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogs include:

Compound Name Substituents Key Features
5-Bromo-5H-indeno[1,2-b]pyridine Bromine at position 5 Potential for anticancer activity (inferred from halogenated analogs)
5,5-Dichloro-5H-indeno[1,2-b]pyridine Two chlorine atoms at position 5 Higher molecular weight (236.095 g/mol) and planar structure
2-Methyl-3-acetyl-4-aryl derivatives Methyl, acetyl, and aryl groups at positions 2, 3, 4 Calcium antagonistic activity in rat taenia coli models
6,7-Dihydro-5H-benzo[6,7]cyclohepta[1,2-b]pyridine Benzo-fused cycloheptane ring Cytotoxicity against breast (MCF-7) and lung (A549) cancer cells
Amino/carbonitrile derivatives Amino and cyano groups at positions 2 and 4 Antiproliferative and antimetastatic effects in prostate cancer models

Key Observations :

  • Halogenation : Bromine substitution may enhance binding to hydrophobic pockets in enzymes or receptors compared to chlorine, as seen in dichloro derivatives .
  • Substituent Position: Methoxy groups at positions 6 and 7 in amino derivatives significantly improve antiproliferative activity, suggesting substituent placement is critical .

Key Research Findings

  • Anticancer Potential: Derivatives with methoxy and hydroxy groups exhibit superior activity, suggesting that electron-donating groups enhance target engagement .
  • Green Synthesis : High-pressure methods for benzo-fused analogs achieve 85–92% yields with minimal waste, outperforming traditional routes .
  • Structural Insights : X-ray crystallography of dichloro derivatives confirms planarity, critical for DNA intercalation .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-Bromo-5H-indeno[1,2-B]pyridine, and what key intermediates are involved?

  • Methodological Answer : Synthesis typically involves cyclization of brominated indanone precursors with aminopyridines. For example, Mannich reactions using indandione derivatives (e.g., 1,3-indandione) and amines under reflux conditions in ethanol or DMF can yield the indeno-pyridine core. Bromination with N-bromosuccinimide (NBS) at 0–25°C ensures regioselectivity. Key intermediates include 5-bromoindanone and substituted aminopyridines, which are characterized via NMR (e.g., 13C for regiochemical confirmation) and mass spectrometry .

Q. How can researchers optimize reaction conditions to improve yields in multicomponent syntheses of 5-Bromo-5H-indeno[1,2-B]pyridine?

  • Methodological Answer : Optimize temperature (80–100°C), solvent polarity (DMF enhances cyclization), and catalyst loading (e.g., 5 mol% p-toluenesulfonic acid). Evidence from spiro-indenopyridine syntheses (Entry I, Table 2 in ) suggests stoichiometric control of brominated reagents (1.2–1.5 equiv) reduces byproducts. Reaction monitoring via TLC (ethyl acetate/hexane, 1:3) and purification by column chromatography (silica gel, 60–120 mesh) are critical .

Q. What spectroscopic techniques are essential for characterizing 5-Bromo-5H-indeno[1,2-B]pyridine and its intermediates?

  • Methodological Answer :

  • 1H/13C NMR : Assigns regiochemistry; coupling constants distinguish indeno-pyridine isomers (e.g., J = 8–10 Hz for adjacent protons).
  • HRMS : Confirms molecular formula (e.g., [M+H]+ for C12H8BrN: calc. 254.9844).
  • IR Spectroscopy : Identifies carbonyl stretches (e.g., 1695 cm⁻¹ for indenone intermediates, as in ) .

Advanced Research Questions

Q. How do electronic effects influence the reactivity of 5-Bromo-5H-indeno[1,2-B]pyridine in cross-coupling reactions, and how can dehalogenation be mitigated?

  • Methodological Answer : The bromine substituent activates the pyridine ring for Suzuki-Miyaura couplings but risks dehalogenation under basic conditions. Strategies:

  • Use Pd(OAc)₂ with SPhos ligand in THF/water (3:1) at 60°C.
  • Avoid strong bases (e.g., replace K2CO3 with Cs2CO3).
  • and demonstrate similar bromopyridines achieving >80% coupling yields with arylboronic acids using these conditions .

Q. What validation approaches resolve discrepancies in reported melting points or spectral data for derivatives of 5-Bromo-5H-indeno[1,2-B]pyridine?

  • Methodological Answer :

  • DSC Analysis : Verify melting points conflicting with literature (e.g., ΔHfusion deviations >5°C suggest polymorphs).
  • Reproducibility Testing : Synthesize derivatives under inert atmospheres (N2/Ar) to exclude oxidative byproducts.
  • Collaborative Validation : Cross-check 2D NMR (HSQC, HMBC) and X-ray crystallography data via platforms like Cambridge Structural Database .

Q. How can functional groups be introduced into the 5-Bromo-5H-indeno[1,2-B]pyridine scaffold without bromine loss?

  • Methodological Answer :

  • Electrophilic Substitution : Nitration at 0°C (HNO3/H2SO4) introduces nitro groups while retaining bromine.
  • Protection-Deprotection : Use tert-butyldimethylsilyl (TBS) groups to protect hydroxyl intermediates during alkylation/oxidation (e.g., ’s dihydroxypyridine derivatives) .

Data Contradiction Analysis

Q. Why do reported yields for 5-Bromo-5H-indeno[1,2-B]pyridine syntheses vary across studies, and how can this be addressed experimentally?

  • Methodological Answer : Variations arise from differences in bromination efficiency (NBS vs. Br2) and solvent purity (anhydrous vs. technical grade). Reproduce protocols using strictly anhydrous DMF and freshly recrystallized NBS. Compare HPLC purity (e.g., >95% in ) and adjust reaction times (12–24 hr) to match kinetic profiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.